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Compound of Interest

Compound Name: LASSBio-1829 HCl

CAS No.: 1807810-16-7

Cat. No.: B608480 Get Quote

Executive Summary: The Selectivity Paradox
LASSBio-1829 HCl is an orally active 7-azaindole N-acylhydrazone originally developed as an

anti-inflammatory agent targeting IKK2 (Inhibitor of nuclear factor

B kinase subunit beta). However, subsequent profiling reveals it is a multi-kinase inhibitor.

Critical Insight: LASSBio-1829 HCl inhibits ROCK1 and ROCK2 (Rho-associated protein

kinases) with higher potency than it inhibits IKK2. Researchers using this compound to study

NF-

B signaling must control for off-target cytoskeletal effects mediated by ROCK inhibition.
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Feature Specification

Chemical Class N-acylhydrazone (NAH); 7-azaindole derivative

Nominal Target
IKK2 (IKK

)

Primary Off-Targets ROCK1, ROCK2

Mechanism
ATP-competitive inhibition (Type I/II kinase

inhibitor)

Key Application

Anti-inflammatory research; Polypharmacology

(Dual NF-

B/Rho pathway modulation)

Quantitative Selectivity Profile
The following data aggregates biochemical IC

values from available structure-activity relationship (SAR) studies. Note the inversion of
potency: the "off-targets" are inhibited more potently than the "primary" target.

Table 1: Biochemical Potency Comparison
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Kinase Target
IC

(µM)

Functional Consequence
of Inhibition

ROCK1 1.74

Actin cytoskeleton

destabilization; Reduced cell

migration.

ROCK2 2.90
Regulation of focal adhesions;

Smooth muscle relaxation.

IKK2 (IKK

)
3.80

Blockade of NF-

B (p65) nuclear translocation;

Reduced cytokine (TNF-

, IL-1

) expression.

p38

MAPK
> 10.0

Note: Structurally related

analog LASSBio-1824 is a

potent p38 inhibitor. LASSBio-

1829 shows reduced affinity

but should be monitored at

high concentrations (>10 µM).

Interpretation: At a standard screening concentration of 5 µM, LASSBio-1829 HCl will

significantly inhibit ROCK1/2 (>80% inhibition) while only moderately inhibiting IKK2 (~60%

inhibition).

Comparative Analysis: Alternatives for Pathway
Dissection
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If your goal is to study specific signaling pathways without cross-talk, LASSBio-1829 HCl may

not be the optimal probe. Use the following alternatives for high-fidelity pathway validation.

Table 2: LASSBio-1829 HCl vs. Selective Standards
Feature LASSBio-1829 HCl

TPCA-1 (IKK2
Standard)

Y-27632 (ROCK
Standard)

Primary Target
Multi-Kinase

(ROCK/IKK)

IKK2 (IKK

)
ROCK1 / ROCK2

Selectivity Low (Promiscuous) High (>100x vs IKK1) Moderate (Hits PRK2)

Potency (IC

)
~1.7 - 3.8 µM 18 nM ~0.8 - 1.0 µM

Use Case

Polypharmacology

research; Multi-target

drug design

Specific NF-

B pathway dissection

Specific

Cytoskeleton/Migratio

n studies

Mechanistic Visualization
The following diagram illustrates the dual-pathway interference of LASSBio-1829 HCl. It blocks

both the inflammatory NF-

B pathway and the cytoskeletal Rho/ROCK pathway, leading to confounding phenotypic results
(e.g., reduced migration could be due to either pathway).
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Inflammatory Stimuli
(TNF-α, LPS)

RhoA GTPase

IKK2 (IKKβ)
(Nominal Target)

Canonical Activation

ROCK1 / ROCK2
(Major Off-Target)

IκBα PhosphorylationMYPT1 Phosphorylation

NF-κB Activation
(Transcription)

Actin Polymerization
(Migration/Adhesion)

LASSBio-1829 HCl
(IC50: 1.7 - 3.8 µM)

Inhibits (3.8 µM)Inhibits (1.7 µM)
(Higher Potency!)

Click to download full resolution via product page

Caption: Dual-inhibition mechanism. LASSBio-1829 HCl simultaneously blocks inflammatory

signaling (IKK2) and cytoskeletal dynamics (ROCK), creating a "polypharmacological"

phenotype.

Experimental Protocols: Validating Selectivity
To confirm if the effects observed in your model are due to IKK2 or ROCK inhibition, you must

perform a biomarker deconvolution assay.
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Protocol: Differential Phosphorylation Western Blot
Objective: Distinguish between IKK2-driven and ROCK-driven effects in cells treated with

LASSBio-1829 HCl.

Materials:

Cell Line: HeLa or RAW 264.7 (macrophages).

Stimulus: TNF-

(20 ng/mL) for IKK2; LPA (Lysophosphatidic acid) or FBS for ROCK.

Antibodies: Anti-p-I

B

(Ser32/36) and Anti-p-MYPT1 (Thr696).

Workflow:

Seed Cells: Plate cells in 6-well plates and serum-starve for 12 hours.

Pre-treatment: Treat cells for 1 hour with:

Vehicle (DMSO)

LASSBio-1829 HCl (Low dose: 1 µM, High dose: 10 µM)

TPCA-1 (0.5 µM) - Positive Control for IKK2

Y-27632 (10 µM) - Positive Control for ROCK

Stimulation: Add TNF-

(for NF-

B) or LPA (for ROCK) for 15–30 minutes.

Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b608480?utm_src=pdf-body
https://www.benchchem.com/product/b608480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis:

IKK2 Activity: Measure p-I

B

levels.

ROCK Activity: Measure p-MYPT1 levels.

Self-Validating Result Interpretation:

If LASSBio-1829 (5 µM) reduces p-MYPT1 but TPCA-1 does not

The effect is ROCK-mediated.

If LASSBio-1829 reduces p-I

B

similarly to TPCA-1

The effect is IKK2-mediated.

Expected Result: LASSBio-1829 will likely reduce both markers, confirming its dual nature.

Decision Logic: When to Use LASSBio-1829 HCl
Use the flowchart below to determine if this compound fits your research needs.
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Select Inhibitor for Study

Is the goal to study
pure NF-κB signaling?

Is the goal to study
multi-target anti-inflammatory
effects (Polypharmacology)?

No

Use TPCA-1 or BMS-345541
(High Selectivity)

Yes

Use LASSBio-1829 HCl
(Dual IKK2/ROCK Inhibition)

Yes

Use Y-27632 or Fasudil
(ROCK Selective)

No (Studying Cytoskeleton only)

Click to download full resolution via product page

Caption: Selection logic for kinase inhibitors based on experimental intent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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